molecular formula C20H26N2O7S B8807961 DOLASETRON MESYLATE

DOLASETRON MESYLATE

Cat. No. B8807961
M. Wt: 438.5 g/mol
InChI Key: QTFFGPOXNNGTGZ-UHFFFAOYSA-N
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Patent
US07745628B2

Procedure details

Methanesulphonic acid (0.34 mL, 5.24 mmol) is added to a solution of 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester (1.6 gr, 4.93 mmol) in acetone (20 mL) and under nitrogen, maintaining the reaction temperature around 25° C. Following stirring at 0° C. for 3 h, and at room temperature for one night, the solid that forms is filtered and washed with acetone. The product formed is recrystallised from isopropanol-water (95:5 by weight), to obtain 1H-Indole-3-carboxylic acid 10-oxo-8-aza-tricyclo[5.3.1.03,8]undec-5-yl ester methanesulphonate monohydrate (1.71 gr, 79%) in the form of a white solid.
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([OH:5])(=[O:4])=[O:3].[O:6]=[C:7]1[CH:16]2[CH2:17][CH:10]3[CH2:11][CH:12]([O:18][C:19]([C:21]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[NH:23][CH:22]=4)=[O:20])[CH2:13][CH:14]([CH2:15]2)[N:9]3[CH2:8]1>CC(C)=O>[OH2:3].[CH3:1][S:2]([OH:5])(=[O:4])=[O:3].[O:6]=[C:7]1[CH:16]2[CH2:17][CH:10]3[CH2:11][CH:12]([O:18][C:19]([C:21]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[NH:23][CH:22]=4)=[O:20])[CH2:13][CH:14]([CH2:15]2)[N:9]3[CH2:8]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.34 mL
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
1.6 g
Type
reactant
Smiles
O=C1CN2C3CC(CC2CC1C3)OC(=O)C3=CNC1=CC=CC=C31
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
Following stirring at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for one night
FILTRATION
Type
FILTRATION
Details
the solid that forms is filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
The product formed
CUSTOM
Type
CUSTOM
Details
is recrystallised from isopropanol-water (95:5 by weight)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O.CS(=O)(=O)O.O=C1CN2C3CC(CC2CC1C3)OC(=O)C3=CNC1=CC=CC=C31
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 148.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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